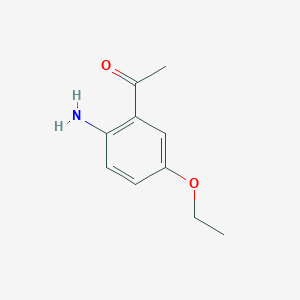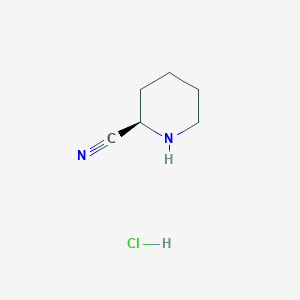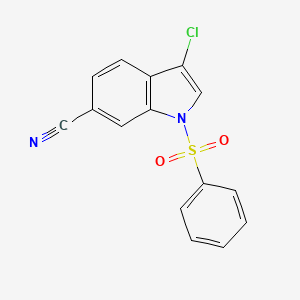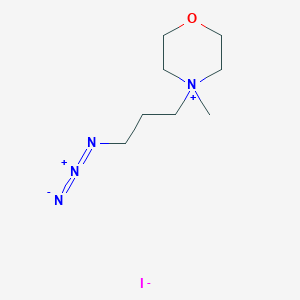
3-Ethynyl-5,6-dimethylpyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-5,6-dimethylpyrazin-2-amine is an organic compound with the molecular formula C8H9N3 It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5,6-dimethylpyrazin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrazine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality.
化学反応の分析
Types of Reactions
3-Ethynyl-5,6-dimethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
3-Ethynyl-5,6-dimethylpyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets. Studies focus on its efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials. Its incorporation into these materials can enhance their properties and performance.
作用機序
The mechanism of action of 3-Ethynyl-5,6-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to cross cell membranes and reach intracellular targets further enhances its potential as a therapeutic agent .
類似化合物との比較
Similar Compounds
2-Ethyl-3,5-dimethylpyrazine: Similar structure but with an ethyl group instead of an ethynyl group.
3-Ethyl-2,5-dimethylpyrazine: Another isomer with different substitution patterns.
3,5-Dimethylpyrazin-2-amine: Lacks the ethynyl group, leading to different chemical properties.
Uniqueness
3-Ethynyl-5,6-dimethylpyrazin-2-amine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications. The ethynyl group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
3-ethynyl-5,6-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C8H9N3/c1-4-7-8(9)11-6(3)5(2)10-7/h1H,2-3H3,(H2,9,11) |
InChIキー |
ZOTZDDIHAVUKBU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=N1)C#C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13650990.png)








